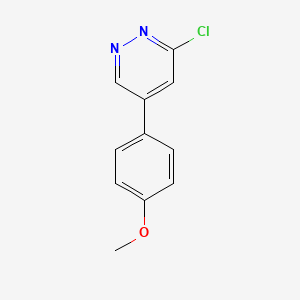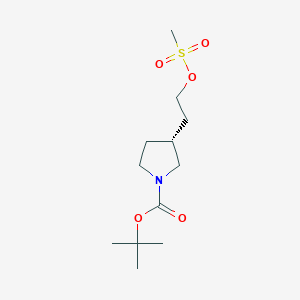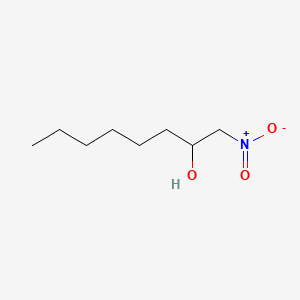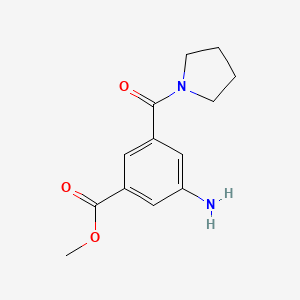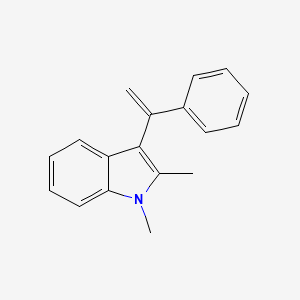
1,2-Dimethyl-3-(1-phenylethenyl)-1h-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimethyl-3-(1-phenylethenyl)-1h-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a phenylethenyl group attached to the indole core, which can influence its chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: 1,2-Dimethyl-3-(1-phenylethenyl)-1h-indole can be synthesized through various organic synthesis methods. One common approach involves the reaction of 1,2-dimethylindole with phenylacetylene under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out in an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反应分析
Types of Reactions: 1,2-Dimethyl-3-(1-phenylethenyl)-1h-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole nitrogen or the phenyl ring, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated double bonds.
Substitution: Halogenated or sulfonylated derivatives.
科学研究应用
1,2-Dimethyl-3-(1-phenylethenyl)-1h-indole has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,2-dimethyl-3-(1-phenylethenyl)-1h-indole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
相似化合物的比较
1,2-Dimethyl-3-(1-phenylethenyl)-1h-indole can be compared with other similar compounds, such as:
1,2-Dimethylindole: Lacks the phenylethenyl group, resulting in different chemical and biological properties.
3-Phenylindole: Contains a phenyl group instead of a phenylethenyl group, leading to variations in reactivity and biological activity.
1-Methyl-3-(1-phenylethenyl)-1h-indole: Similar structure but with a different substitution pattern, affecting its overall properties.
属性
CAS 编号 |
94004-12-3 |
|---|---|
分子式 |
C18H17N |
分子量 |
247.3 g/mol |
IUPAC 名称 |
1,2-dimethyl-3-(1-phenylethenyl)indole |
InChI |
InChI=1S/C18H17N/c1-13(15-9-5-4-6-10-15)18-14(2)19(3)17-12-8-7-11-16(17)18/h4-12H,1H2,2-3H3 |
InChI 键 |
CTPVRQNQBASQOF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=C)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




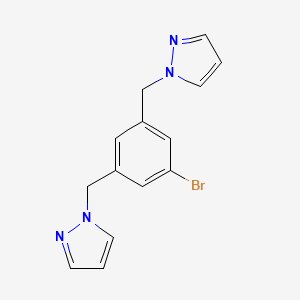
![6-Chloro-2-methylimidazo[1,2-B]pyridazine-8-carboxylic acid](/img/structure/B13986577.png)
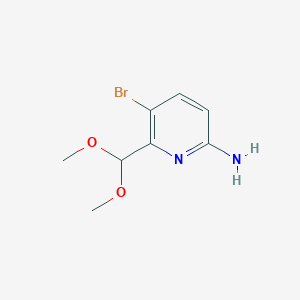

![2-[[4-[(2,4-Diaminopyrido[3,2-d]pyrimidin-6-yl)methoxy]benzoyl]amino]pentanedioic acid](/img/structure/B13986601.png)
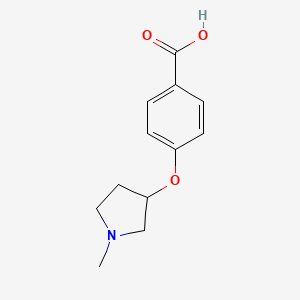
![tert-Butyl 1-amino-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B13986606.png)
